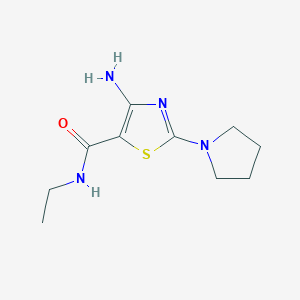

4-amino-N-ethyl-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC16401253

Molecular Formula: C10H16N4OS

Molecular Weight: 240.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16N4OS |

|---|---|

| Molecular Weight | 240.33 g/mol |

| IUPAC Name | 4-amino-N-ethyl-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxamide |

| Standard InChI | InChI=1S/C10H16N4OS/c1-2-12-9(15)7-8(11)13-10(16-7)14-5-3-4-6-14/h2-6,11H2,1H3,(H,12,15) |

| Standard InChI Key | KNVWEYITHXDGLG-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(=O)C1=C(N=C(S1)N2CCCC2)N |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a thiazole ring substituted at positions 2, 4, and 5 (Figure 1). The 2-position contains a pyrrolidin-1-yl group, while the 4-position bears an amino substituent. A carboxamide functional group at the 5-position completes the structure, with the N-ethyl group providing hydrophobic character .

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆N₄OS |

| Molecular Weight | 240.33 g/mol |

| SMILES | CCNC(=O)c1sc(N2CCCC2)nc1N |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

Spectroscopic Signatures

Though experimental spectra are unavailable, computational predictions suggest characteristic features:

-

IR Spectroscopy: Strong absorption at ~1650 cm⁻¹ (C=O stretch), ~3350 cm⁻¹ (N-H stretch)

-

NMR: Expected singlet for thiazole C-H proton (δ 7.2–7.8 ppm), multiplet for pyrrolidine protons (δ 1.5–3.5 ppm)

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The molecule can be dissected into three components:

-

Thiazole core

-

Pyrrolidine substituent

-

Ethyl carboxamide side chain

A plausible route involves Hantzsch thiazole synthesis, utilizing α-bromoketones and thiourea derivatives .

Proposed Synthesis

Step 1: Formation of 5-carboxamide intermediate

Ethyl isocyanate reacts with 2-aminothiazole precursor under nucleophilic acyl substitution conditions .

| Challenge | Resolution |

|---|---|

| Regioselectivity at C2 | Directed metalation strategies |

| Carboxamide stability | Low-temperature coupling |

Physicochemical Profiling

Solubility and Partitioning

-

Calculated logP: 1.16 (XLOGP3) indicates moderate lipophilicity

-

Aqueous solubility: Predicted 0.33 mg/mL (Ali model) , suggesting formulation challenges

Biological Evaluation and Mechanism

Target Prediction

Docking studies using analogous 5-aminothiazoles suggest potential interaction with:

Table 3: Comparative bioactivity data

ADMET Profiling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume